4-Methoxybenzyl carbonochloridate
Description
4-Methoxybenzyl carbonochloridate (CAS: 15586-16-0) is a chlorinated carbonate ester characterized by a 4-methoxybenzyl group attached to a carbonyl chloride functional group. Its molecular formula is C₉H₉ClO₃, and it belongs to the class of chloroformates, which are highly reactive acylating agents. Chloroformates like this compound are widely used in organic synthesis to introduce protecting groups, form mixed carbonates, or prepare carbamates.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVISBAPSYSQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220191 | |
| Record name | Carbonochloridic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-16-0 | |
| Record name | Carbonochloridic acid, (4-methoxyphenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15586-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
4-Methoxybenzyl carbonochloridate is typically synthesized through the reaction of 4-methoxybenzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-Methoxybenzyl alcohol+Phosgene→4-Methoxybenzyl carbonochloridate+HCl
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Methoxybenzyl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxybenzyl alcohol and hydrochloric acid.
Reduction: It can be reduced to 4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and aqueous acidic or basic conditions for hydrolysis .
Scientific Research Applications
4-Methoxybenzyl carbonochloridate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Protecting Group: It is used as a protecting group for alcohols and amines in multi-step organic syntheses.
Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Bioconjugation: It is employed in the modification of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The primary mechanism of action of 4-methoxybenzyl carbonochloridate involves the formation of a covalent bond with nucleophilic sites on target molecules. This reaction typically occurs through a nucleophilic substitution mechanism, where the chloride ion is displaced by the nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-methoxybenzyl carbonochloridate with structurally or functionally related compounds, focusing on molecular features, reactivity, applications, and safety.
Molecular Structure and Functional Groups
| Compound Name | CAS Number | Molecular Formula | Functional Group | Key Structural Features |
|---|---|---|---|---|
| This compound | 15586-16-0 | C₉H₉ClO₃ | Chloroformate | Benzyl ring with para-methoxy group; reactive carbonyl chloride |
| 4-Methoxybenzylchloride | 824-94-2 | C₈H₉ClO | Benzyl chloride | Benzyl ring with para-methoxy group; chloromethyl group |
| Hexyl carbonochloridate | 6092-54-2 | C₇H₁₃ClO₂ | Chloroformate | Linear hexyl chain attached to carbonyl chloride |
| 4-Methoxybenzyl alcohol | Not provided | C₈H₁₀O₂ | Benzyl alcohol | Benzyl ring with para-methoxy group; hydroxyl group |
Research Findings and Data Gaps
- This compound: Critical gaps exist in its ecological impact (e.g., biodegradability, bioaccumulation) and acute toxicity profiles. Chloroformates generally require careful handling due to corrosivity, but specific data for this compound are absent .
- 4-Methoxybenzyl alcohol : Ecological parameters (toxicity, persistence) remain unstudied, limiting risk assessments .
Biological Activity
4-Methoxybenzyl carbonochloridate (MBCC), a derivative of 4-methoxybenzyl alcohol, is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for exploring its therapeutic applications. This article reviews the biological activity of MBCC, focusing on its antibacterial, antifungal, and anti-inflammatory properties, as well as relevant case studies and research findings.
This compound has the molecular formula . Its structure is characterized by a methoxy group attached to a benzyl carbonochloridate moiety, which contributes to its reactivity and biological activity.
Antibacterial Activity
Recent studies have demonstrated that MBCC exhibits significant antibacterial properties against various pathogens. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating potent activity.
- Gram-negative bacteria : Shows efficacy against Pseudomonas aeruginosa and Escherichia coli, outperforming some conventional antibiotics in comparative assays .
| Pathogen | MIC (μg/mL) | Comparison with Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Lower than Vancomycin |
| Pseudomonas aeruginosa | 64 | Comparable to Imipenem |
| Escherichia coli | 128 | Higher than Amoxicillin |
Antifungal Activity
MBCC has also been evaluated for antifungal properties, particularly against Candida albicans. The compound demonstrated effective inhibition with an MIC of 16 μg/mL, indicating strong potential as an antifungal agent compared to traditional treatments like Nystatin .
Anti-inflammatory Activity
In addition to its antimicrobial properties, MBCC exhibited anti-inflammatory effects in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with S. aureus showed that treatment with MBCC resulted in a significant reduction in bacterial load compared to untreated controls. The survival rate increased significantly in treated groups, indicating potential for therapeutic use in bacterial infections .
- Comparative Analysis : In a comparative study involving various derivatives of benzyl carbonochloridates, MBCC was found to be one of the most effective compounds in inhibiting both bacterial and fungal growth. The structure-activity relationship (SAR) analysis suggested that the methoxy group enhances interaction with microbial targets .
Research Findings
- Molecular Docking Studies : Docking simulations indicated that MBCC binds effectively to bacterial ribosomal RNA, disrupting protein synthesis pathways. This interaction is crucial for its antibacterial activity and suggests a novel mechanism of action compared to existing antibiotics .
- Safety Profile : Toxicological assessments have shown that MBCC has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity .
Q & A
Basic: How can I optimize reaction conditions for introducing the 4-methoxybenzyl (PMB) protecting group using 4-methoxybenzyl carbonochloridate?
Answer:
The PMB group is widely used to protect hydroxyl or amine functionalities. To optimize its introduction:
- Solvent Selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of the reagent .
- Base Compatibility : Employ non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) to avoid side reactions during activation .
- Stoichiometry : A 1.2–1.5 molar excess of this compound relative to the substrate ensures complete protection .
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 3:1) or HPLC-MS to detect unreacted starting material .
Advanced: What mechanistic pathways govern the cleavage of the PMB group under oxidative conditions?
Answer:
Cleavage typically involves oxidation of the PMB group’s methyl ether. Key methodologies include:
- Ceric Ammonium Nitrate (CAN) : In aqueous acetonitrile, CAN generates a p-quinone methide intermediate, enabling mild deprotection at 0–25°C .
- Electrochemical Oxidation : Controlled-potential setups minimize over-oxidation of sensitive substrates .
- Mechanistic Probes : Use deuterium-labeled analogs (e.g., d3-PMB) to study hydrogen abstraction kinetics via <sup>1</sup>H NMR .
Basic: What analytical methods are recommended for quantifying residual this compound in reaction mixtures?
Answer:
- DI-HS-SPME/GC-MS/MS : Sequential direct-immersion and headspace solid-phase microextraction coupled with tandem MS achieves detection limits of 0.1 ppm .
- <sup>19</sup>F NMR : If fluorinated analogs are used, this method provides rapid quantification without derivatization .
Advanced: How does the stability of this compound vary under different storage conditions?
Answer:
- Temperature : Store at 2–8°C in amber vials to prevent thermal decomposition; room temperature reduces shelf life by 40% over 30 days .
- Moisture Sensitivity : Karl Fischer titration shows hydrolysis rates increase by 12-fold at >60% relative humidity .
- Compatibility : Avoid contact with metal surfaces (e.g., stainless steel) to prevent catalytic degradation .
Basic: What strategies mitigate side reactions when using this compound in multi-step syntheses?
Answer:
- Sequential Protection : Prioritize PMB protection after acid-labile groups (e.g., tert-butyl) to avoid premature deprotection .
- Byproduct Trapping : Add molecular sieves (4Å) to absorb HCl generated during reaction, minimizing undesired protonation .
- Workup Optimization : Quench excess reagent with aqueous NaHCO3 before extraction to neutralize acidic byproducts .
Advanced: How can researchers resolve anomalies in <sup>13</sup>C NMR spectral data for PMB-protected intermediates?
Answer:
- Dynamic Effects : Rotameric equilibria in PMB groups cause signal splitting; use variable-temperature NMR (VT-NMR) to coalesce peaks .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .
Basic: What safety protocols are critical when handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
